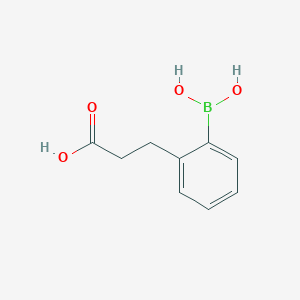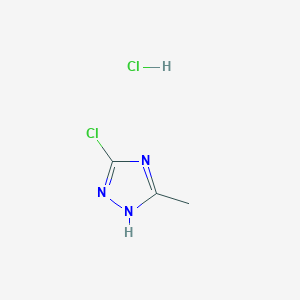![molecular formula C9H10N2O4 B1473819 1-[(5-Methylisoxazol-3-yl)carbonyl]azetidine-3-carboxylic acid CAS No. 1350989-07-9](/img/structure/B1473819.png)
1-[(5-Methylisoxazol-3-yl)carbonyl]azetidine-3-carboxylic acid
Übersicht
Beschreibung
“1-[(5-Methylisoxazol-3-yl)carbonyl]azetidine-3-carboxylic acid”, also known as MIACA, is a relatively new chemical compound that has recently gained attention in scientific research. It is part of the isoxazole family, a group of five-membered heterocycles with one oxygen atom and one nitrogen atom at adjacent positions . Isoxazole derivatives are known for their wide spectrum of biological activities and therapeutic potential .
Molecular Structure Analysis
The molecular formula of MIACA is C9H10N2O4. The structure of isoxazole is a five-membered heterocycle with one oxygen atom and one nitrogen atom at adjacent positions . The substitution of various groups on the isoxazole ring imparts different activity .Chemical Reactions Analysis
Isoxazole derivatives have been used as reactants for various chemical reactions . For example, they have been used in Click/aza-Michael or Click/oligomeric alkyl carbodiimide esterification reactions, and in the preparation of aminopyrazole amide derivatives as Raf kinase inhibitors in melanoma cells .Physical And Chemical Properties Analysis
The molecular weight of MIACA is 210.19 g/mol. The supramolecular architectures of amide-containing compounds like MIACA are highly dependent on the side-chain substituents . Variations in solvents, flexibility, and the presence/absence of amide–amide interactions can modulate the competition between amide-containing isoxazole compounds .Wissenschaftliche Forschungsanwendungen
Synthesis and Immunological Activity
Isoxazole derivatives, such as 5-amino-3-methylisoxazole-4-carboxylic acid amides and ureilenes, have been synthesized and evaluated for their immunological activities. Research by Ryng et al. (1999) revealed that these compounds exhibited suppressory activities in both humoral and cellular immune responses, hinting at potential applications in modulating immune system responses (Ryng, Machoń, Wieczorek, & Zimecki, 1999).
Antitumor Activity
Compounds containing isoxazolyl- and isothiazolylcarbamides have shown significant antitumor activity. A study by Potkin et al. (2014) demonstrated the synthesis of these compounds from accessible carboxylic acids, with some exhibiting the ability to enhance the effects of cytostatic drugs used in medical practice, suggesting their potential in cancer treatment strategies (Potkin, Petkevich, Kletskov, Zubenko, Kurman, Pashkevich, Gurinovich, & Kulchitskiy, 2014).
Novel Synthesis Methods
Research into the efficient scale-up synthesis of potent and selective isoxazole-containing compounds like BMS-520 has highlighted innovative synthetic pathways. These methods include highly regioselective cycloadditions and improved processes for oxadiazole formation, which are crucial for the preparation of compounds for preclinical toxicological studies. Such research underlines the importance of novel synthetic methods in the development of therapeutic agents (Hou, Zhu, Chen, Watterson, Pitts, Dyckman, Carter, Mathur, & Zhang, 2016).
Antibacterial Agents
The development of azetidinylquinolones as antibacterial agents showcases the potential of azetidine derivatives in combating bacterial infections. Frigola et al. (1995) synthesized stereochemically pure azetidinylquinolones and evaluated their potency and efficacy, establishing the critical role of chirality in enhancing antibacterial activity (Frigola, Vañó, Torrens, Gómez-Gomar, Ortega, & García‐Granda, 1995).
Safety And Hazards
As with any chemical compound, safety precautions must be taken when handling MIACA. It is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
Zukünftige Richtungen
Given the wide spectrum of biological activities and therapeutic potential of isoxazole derivatives, there is a significant interest in the development of new synthetic strategies and the design of new isoxazole derivatives . Future research will likely focus on developing eco-friendly synthetic strategies and exploring the therapeutic potential of new isoxazole derivatives .
Eigenschaften
IUPAC Name |
1-(5-methyl-1,2-oxazole-3-carbonyl)azetidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O4/c1-5-2-7(10-15-5)8(12)11-3-6(4-11)9(13)14/h2,6H,3-4H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCQBXZLSVXKBSF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)N2CC(C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201172462 | |
| Record name | 3-Azetidinecarboxylic acid, 1-[(5-methyl-3-isoxazolyl)carbonyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201172462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(5-Methylisoxazol-3-yl)carbonyl]azetidine-3-carboxylic acid | |
CAS RN |
1350989-07-9 | |
| Record name | 3-Azetidinecarboxylic acid, 1-[(5-methyl-3-isoxazolyl)carbonyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1350989-07-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Azetidinecarboxylic acid, 1-[(5-methyl-3-isoxazolyl)carbonyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201172462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[5-(Dimethoxymethyl)-2-fluorophenyl]methanol](/img/structure/B1473736.png)



![Methyl 3-[3-(ethylcarbamoyl)phenyl]-2-fluorobenzoate](/img/structure/B1473741.png)
![2-[Benzyl(butyl)amino]acetic acid](/img/structure/B1473743.png)







